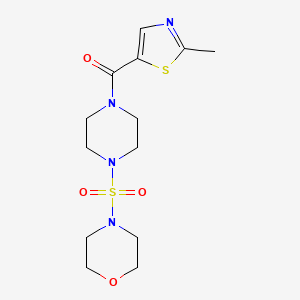
(2-Methyl-1,3-thiazol-5-yl)-(4-morpholin-4-ylsulfonylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2-Methyl-1,3-thiazol-5-yl)-(4-morpholin-4-ylsulfonylpiperazin-1-yl)methanone is a complex organic molecule featuring a thiazole ring, a morpholine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1,3-thiazol-5-yl)-(4-morpholin-4-ylsulfonylpiperazin-1-yl)methanone typically involves multi-step organic synthesis. One common route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Morpholine Ring Introduction: The morpholine ring can be introduced through nucleophilic substitution reactions involving morpholine and appropriate sulfonyl chlorides.
Piperazine Ring Formation: The piperazine ring is often synthesized through cyclization reactions involving ethylenediamine derivatives.
Final Coupling: The final step involves coupling the thiazole, morpholine, and piperazine intermediates under suitable conditions, often using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole, morpholine, and piperazine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology
Biologically, the compound is investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. Its structural motifs are similar to those found in known bioactive molecules, making it a candidate for drug development.
Medicine
In medicine, (2-Methyl-1,3-thiazol-5-yl)-(4-morpholin-4-ylsulfonylpiperazin-1-yl)methanone is explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with specific biological targets makes it a promising lead compound for new drug discovery.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of agrochemicals and biocides.
Mechanism of Action
The mechanism of action of (2-Methyl-1,3-thiazol-5-yl)-(4-morpholin-4-ylsulfonylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in π-π stacking interactions, while the morpholine and piperazine rings can form hydrogen bonds and electrostatic interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiamine (Vitamin B1) and sulfathiazole.
Morpholine Derivatives: Compounds such as morpholine itself and its derivatives used in pharmaceuticals.
Piperazine Derivatives: Compounds like piperazine and its derivatives, which are common in medicinal chemistry.
Uniqueness
What sets (2-Methyl-1,3-thiazol-5-yl)-(4-morpholin-4-ylsulfonylpiperazin-1-yl)methanone apart is its combination of three distinct heterocyclic rings, each contributing unique chemical and biological properties. This multi-functional nature enhances its potential as a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
(2-methyl-1,3-thiazol-5-yl)-(4-morpholin-4-ylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O4S2/c1-11-14-10-12(22-11)13(18)15-2-4-16(5-3-15)23(19,20)17-6-8-21-9-7-17/h10H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWLSJUATWTPKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)C(=O)N2CCN(CC2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-thiophen-3-ylpyrrolidine-1-carboxamide](/img/structure/B6812682.png)
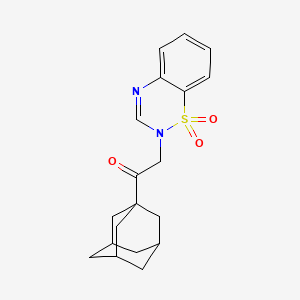
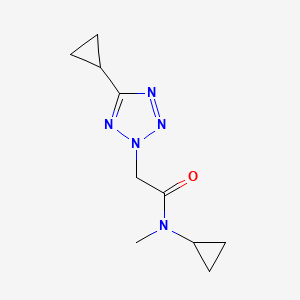
![4-[(4-methylpiperazin-1-yl)methyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-1-carboxamide](/img/structure/B6812688.png)
![6,6a,7,8,9,11-Hexahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl-(6-methyl-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone](/img/structure/B6812702.png)
![1-[2-(oxan-2-ylmethoxy)propanoyl]-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B6812704.png)
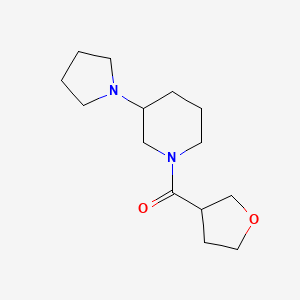
![3,4-dimethyl-N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-6-oxo-1H-pyridazine-5-carboxamide](/img/structure/B6812708.png)
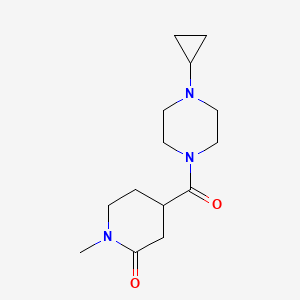
![4-Azatricyclo[4.3.1.13,8]undecan-4-yl-(2,5-dimethylpyrazol-3-yl)methanone](/img/structure/B6812736.png)
![1,4,6,7-Tetrahydropyrazolo[4,3-c]pyridin-5-yl-[1-(thiophene-2-carbonyl)piperidin-2-yl]methanone](/img/structure/B6812745.png)
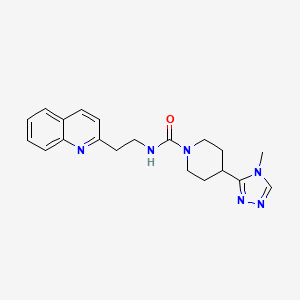
![1-(1,1-Dioxothiolan-3-yl)-1-methyl-3-[(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]urea](/img/structure/B6812771.png)
![4-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-3-thiophen-2-yl-1,2,4-oxadiazol-5-one](/img/structure/B6812778.png)
